2-(Bromomethyl)-3-methylquinoline
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Overview
Description
2-(Bromomethyl)-3-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. The presence of a bromomethyl group at the 2-position and a methyl group at the 3-position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-methylquinoline typically involves the bromination of 3-methylquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-methylquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
Nucleophilic Substitution: Products include azidoquinolines, thiocyanatoquinolines, and alkoxyquinolines.
Oxidation: Quinoline N-oxides are the primary products.
Reduction: Tetrahydroquinoline derivatives are formed.
Scientific Research Applications
2-(Bromomethyl)-3-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-methylquinoline depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)quinoline
- 3-Methylquinoline
- 2-(Chloromethyl)-3-methylquinoline
- 2-(Bromomethyl)-4-methylquinoline
Uniqueness
2-(Bromomethyl)-3-methylquinoline is unique due to the specific positioning of the bromomethyl and methyl groups on the quinoline ring. This unique structure allows for selective reactions and applications that may not be possible with other similar compounds .
Properties
Molecular Formula |
C11H10BrN |
---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7H2,1H3 |
InChI Key |
DVJZSWGCRUAFTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1CBr |
Origin of Product |
United States |
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